
(5Z,7Z)-Dodeca-5,7-dien-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z,7Z)-Dodeca-5,7-dien-1-OL is an organic compound with the molecular formula C12H22O. It is a colorless liquid with a distinctive aroma, often used in the field of organic synthesis. This compound is characterized by the presence of two conjugated double bonds and a hydroxyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(5Z,7Z)-Dodeca-5,7-dien-1-OL can be synthesized through several methods. One common approach involves the reaction of appropriate starting materials such as dodeca-5,7-diene with a hydroxylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the addition of the hydroxyl group to the diene system.
Industrial Production Methods
In an industrial setting, this compound is often produced through large-scale organic synthesis processes. These processes involve the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(5Z,7Z)-Dodeca-5,7-dien-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds can be reduced to single bonds, converting the compound into a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.
Major Products
Oxidation: Produces dodeca-5,7-dien-1-one.
Reduction: Produces dodecan-1-ol.
Substitution: Produces dodeca-5,7-dien-1-halide.
Aplicaciones Científicas De Investigación
(5Z,7Z)-Dodeca-5,7-dien-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5Z,7Z)-Dodeca-5,7-dien-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The conjugated double bonds can participate in electron transfer reactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(5Z,7Z)-Dodeca-5,7-diene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Dodecan-1-ol: A saturated alcohol with no double bonds, leading to different chemical properties and reactivity.
Dodeca-5,7-dien-1-one: An oxidized form with a carbonyl group instead of a hydroxyl group, exhibiting different reactivity.
Uniqueness
(5Z,7Z)-Dodeca-5,7-dien-1-OL is unique due to the presence of both conjugated double bonds and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and various industrial applications.
Propiedades
Fórmula molecular |
C12H22O |
|---|---|
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
(5Z,7Z)-dodeca-5,7-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,13H,2-4,9-12H2,1H3/b6-5-,8-7- |
Clave InChI |
JUDKGQZMLJXRJX-ISTTXYCBSA-N |
SMILES isomérico |
CCCC/C=C\C=C/CCCCO |
SMILES canónico |
CCCCC=CC=CCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


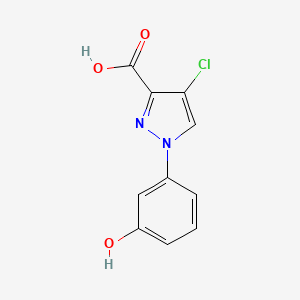

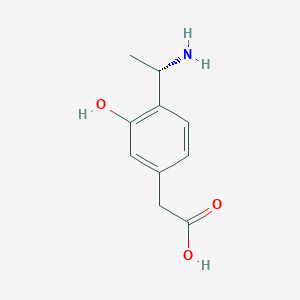

![1,1-Difluorospiro[2.5]octan-5-amine](/img/structure/B12932444.png)
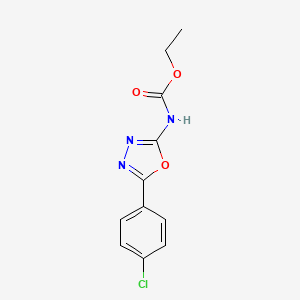

![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
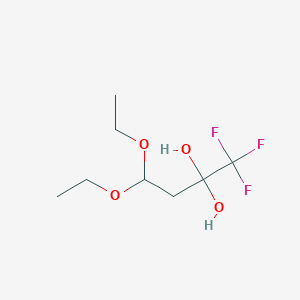
![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
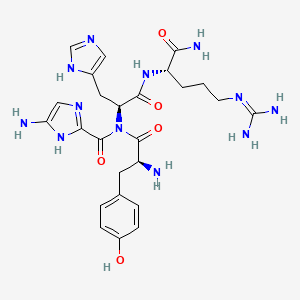

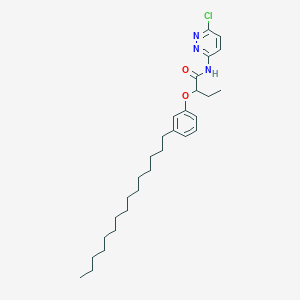
![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
